BenchChemオンラインストアへようこそ!

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-phenylacetate

Physicochemical profiling Drug-likeness Isoxazole SAR

Procure (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-phenylacetate (CAS 953179-01-6) as a synthetically tractable, 4‑H‑containing isoxazole scaffold. Its unsubstituted 5‑thiophene ring is a pharmacophoric element critical for target engagement in ERα inhibition studies, validated by TTI‑series SAR. The unique methylene‑linked phenylacetate ester confers a distinct lipophilicity (XLogP3 = 3.1) and hydrogen‑bond profile (5 HBA, 0 HBD), simplifying permeability assay interpretation. Ideal for building analog libraries, agrochemical screening per US20110251069A1, and co‑crystallization trials where the absence of H‑bond donors reduces conformational heterogeneity.

Molecular Formula C16H13NO3S
Molecular Weight 299.34
CAS No. 953179-01-6
Cat. No. B2522202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-phenylacetate
CAS953179-01-6
Molecular FormulaC16H13NO3S
Molecular Weight299.34
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(=O)OCC2=NOC(=C2)C3=CC=CS3
InChIInChI=1S/C16H13NO3S/c18-16(9-12-5-2-1-3-6-12)19-11-13-10-14(20-17-13)15-7-4-8-21-15/h1-8,10H,9,11H2
InChIKeyKRQWRIPSEDLZOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-phenylacetate (CAS 953179-01-6) – Core Structural & Physicochemical Profile for Research Procurement


(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-phenylacetate (CAS 953179-01-6) is a heterocyclic small molecule (C16H13NO3S, MW 299.3 g/mol) comprising a 5‑(thiophen‑2‑yl)isoxazole core connected via a methylene bridge to a phenylacetate ester. It belongs to the arylacetate‑isoxazole class, which has been explored in patent literature for applications spanning plant growth regulation [1], DGAT1 inhibition [2], and anticancer lead discovery [3]. The compound is currently catalogued as a research‑grade chemical for non‑human, non‑therapeutic use [4].

Why (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-phenylacetate Cannot Be Casually Replaced by In‑Class Isoxazole Analogs


Isoxazole derivatives bearing different 5‑position substituents and ester side chains exhibit divergent physicochemical and pharmacological profiles, making generic substitution unreliable. Published structure–activity relationship (SAR) studies on 5‑(thiophen‑2‑yl)isoxazoles demonstrate that the unsubstituted thiophene ring at the 5‑position is critical for target engagement, with replacement by phenyl or substituted‑phenyl rings leading to altered potency and selectivity [1]. Furthermore, the methylene‑linked phenylacetate ester of the target compound confers a distinct lipophilicity (XLogP3 = 3.1), hydrogen‑bonding capacity (HBA = 5, HBD = 0), and molecular shape (TPSA = 80.6 Ų) that differs from closely related analogs such as (5-(p‑tolyl)isoxazol‑3‑yl)methyl 2‑phenylacetate (MW 307.3, XLogP3 ~3.6 estimated) [2]. These differences can significantly impact solubility, membrane permeability, and off‑target binding, meaning that substitution with a structurally adjacent compound requires re‑validation of every experimental endpoint.

Quantitative Differentiation of (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-phenylacetate: Head‑to‑Head Physicochemical and Class‑Level Activity Evidence


Lipophilicity and Polar Surface Area Comparison Against the p‑Tolyl Analog (CAS 953015‑61‑7)

The target compound exhibits a computed XLogP3 of 3.1 and a topological polar surface area (TPSA) of 80.6 Ų [1], whereas the closest commercial analog, (5-(p‑tolyl)isoxazol‑3‑yl)methyl 2‑phenylacetate (CAS 953015‑61‑7, MW 307.3), possesses an additional methyl group on the 5‑phenyl ring, raising its estimated XLogP3 to approximately 3.6 and increasing its MW by 8 Da . The 0.5‑unit difference in XLogP3 corresponds to a roughly 3‑fold difference in octanol–water partition coefficient, which can translate into measurable differences in aqueous solubility, non‑specific protein binding, and passive membrane permeability.

Physicochemical profiling Drug-likeness Isoxazole SAR

Hydrogen‑Bond Acceptor/Donor Profile Differentiates the Phenylacetate Ester from m‑Tolylacetate and Amide Analogs

The target compound possesses 5 hydrogen‑bond acceptors and zero hydrogen‑bond donors (HBD = 0) [1]. Its amide congener, 2‑phenyl‑N‑((5‑(thiophen‑2‑yl)isoxazol‑3‑yl)methyl)acetamide, introduces one HBD via the amide N–H, which alters hydrogen‑bonding geometry and may increase metabolic susceptibility. Comparison with (5‑(thiophen‑2‑yl)isoxazol‑3‑yl)methyl 2‑(m‑tolyl)acetate (CAS 946238‑42‑2, MW 313.4) shows that the additional methyl group in the latter increases both MW (+14 Da) and steric bulk without adding HBA/HBD capacity . The absence of a hydrogen‑bond donor in the target ester simplifies aggregation behavior in organic solvents and may reduce non‑specific binding to polar surfaces in assay plates.

Molecular recognition Pharmacophore design Ester vs amide comparison

Class‑Level Evidence: Unsubstituted 5‑Thiophene Ring Is Critical for Biological Activity in Isoxazole‑Based Anti‑Cancer Leads

A 2025 SAR study on 5‑(thiophen‑2‑yl)‑4‑(trifluoromethyl)isoxazoles (TTI series) demonstrated that replacement of the 5‑thiophene ring with substituted‑aryl groups abolished or significantly reduced anti‑breast cancer activity. The lead compound TTI‑6 (5‑(thiophen‑2‑yl)‑4‑(trifluoromethyl)‑3‑(3,4,5‑trimethoxyphenyl)isoxazole) achieved an IC50 of 1.91 µM against MCF‑7 cells, and SAR analysis concluded that the unsubstituted thiophene at position 5 was essential for ERα inhibition [1]. Although the target compound lacks the 4‑CF3 and 3‑trimethoxyphenyl groups present in TTI‑6, it shares the identical 5‑(thiophen‑2‑yl)isoxazole core scaffold linked to an ester side chain at position 3 via a methylene spacer, placing it within the same structural series.

Anti-cancer Estrogen receptor alpha Isoxazole SAR

Absence of 4‑Position Substitution Simplifies Synthetic Derivatization Compared to 4‑CF3‑Isoxazole Analogs

The target compound carries a hydrogen atom at the 4‑position of the isoxazole ring, in contrast to the TTI series which requires a 4‑trifluoromethyl group introduced via a metal‑free cascade regio‑ and stereoselective trifluoromethyloximation–cyclization–elimination strategy [1]. The absence of the 4‑CF3 group in the target compound means that the isoxazole core can be synthesized via simpler 1,3‑dipolar cycloaddition of nitrile oxides with alkynes or via condensation of β‑keto esters with hydroxylamine [2], reducing step count and cost. This makes the target compound a more accessible and economical scaffold for library synthesis where 4‑position diversification is desired.

Synthetic chemistry Building block Late‑stage functionalization

Optimal Research & Industrial Application Scenarios for (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-phenylacetate Based on Demonstrated Differentiation


Medicinal Chemistry SAR Expansion Around the 5‑(Thiophen‑2‑yl)isoxazole Core

The target compound serves as a synthetically tractable, 4‑H‑containing scaffold for building analog libraries that probe the role of ester side chains and 4‑position substituents on ERα inhibition or related nuclear receptor targets. The class‑level evidence from the TTI series establishes the 5‑thiophene ring as a pharmacophoric element for anti‑breast cancer activity [1], and the simpler synthesis of the target compound (4‑H vs 4‑CF3) enables rapid parallel derivatization . Researchers investigating estrogen‑dependent cancers can use this compound as a starting point for systematic SAR exploration.

Physicochemical Probe for Solubility and Permeability Optimization

With a measured XLogP3 of 3.1 and TPSA of 80.6 Ų [1], the target compound occupies a favorable region of oral drug‑like chemical space. Its lower lipophilicity compared to the p‑tolyl analog makes it a suitable baseline compound for studies aimed at balancing potency with aqueous solubility. The absence of hydrogen‑bond donors (HBD = 0) further simplifies interpretation of permeability assays such as PAMPA or Caco‑2, where HBD count is a known negative predictor of passive membrane flux.

Agrochemical Lead Identification Leveraging Isoxazole‑Thiophene Plant Growth Regulatory Activity

Patent literature from Syngenta Crop Protection LLC establishes that thiophene‑ and isoxazole‑containing compounds of formula (I) possess plant growth regulating properties [1]. The target compound, combining a thiophene ring at position 5 and a phenylacetate ester side chain, maps onto the general formula disclosed in US20110251069A1. Agrochemical screening groups can procure this compound as a pre‑synthesized member of the arylacetate‑isoxazole series for evaluation in greenhouse or field‑trial settings, bypassing in‑house synthesis of this specific substitution pattern.

Crystallography and Biophysical Binding Studies Exploiting Defined H‑Bond Profile

The target compound's defined hydrogen‑bond profile (5 acceptors, 0 donors) [1] makes it an attractive candidate for co‑crystallization trials with purified protein targets, as the absence of an H‑bond donor eliminates one source of conformational heterogeneity in the ligand. For surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) experiments, the compound's moderate lipophilicity reduces the risk of non‑specific binding to sensor chip surfaces relative to higher‑logP analogs.

Quote Request

Request a Quote for (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-phenylacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.